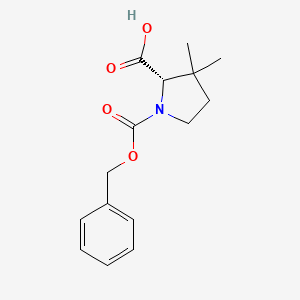

(S)-1-((Benzyloxy)carbonyl)-3,3-dimethylpyrrolidine-2-carboxylic acid

Description

(S)-1-((Benzyloxy)carbonyl)-3,3-dimethylpyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative featuring a benzyloxy carbonyl (Cbz) protecting group at the 1-position and two methyl substituents at the 3-position of the pyrrolidine ring. The S-configuration at the 2-position ensures stereochemical specificity, making it valuable in asymmetric synthesis, peptide chemistry, and medicinal chemistry.

Properties

Molecular Formula |

C15H19NO4 |

|---|---|

Molecular Weight |

277.31 g/mol |

IUPAC Name |

(2S)-3,3-dimethyl-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C15H19NO4/c1-15(2)8-9-16(12(15)13(17)18)14(19)20-10-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3,(H,17,18)/t12-/m1/s1 |

InChI Key |

YFOIUAPZSWHCTI-GFCCVEGCSA-N |

Isomeric SMILES |

CC1(CCN([C@@H]1C(=O)O)C(=O)OCC2=CC=CC=C2)C |

Canonical SMILES |

CC1(CCN(C1C(=O)O)C(=O)OCC2=CC=CC=C2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-((Benzyloxy)carbonyl)-3,3-dimethylpyrrolidine-2-carboxylic acid typically involves the protection of the amino group using the benzyloxycarbonyl (Cbz) group. This can be achieved through the reaction of the amino acid with benzyl chloroformate in the presence of a base such as sodium hydroxide . The reaction conditions often require an inert atmosphere and low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

(S)-1-((Benzyloxy)carbonyl)-3,3-dimethylpyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The benzylic position can be oxidized to form carboxylic acids.

Reduction: The Cbz group can be removed through hydrogenation to yield the free amine.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.

Common Reagents and Conditions

Oxidation: Potassium persulfate in the presence of pyridine.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

Oxidation: Benzoic acid derivatives.

Reduction: Free amine derivatives.

Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Drug Development

(S)-1-((Benzyloxy)carbonyl)-3,3-dimethylpyrrolidine-2-carboxylic acid has been investigated for its role as a chiral building block in the synthesis of bioactive compounds. Its structure allows for the introduction of chirality into larger molecules, which is crucial for developing pharmaceuticals that require specific stereochemistry for optimal efficacy and reduced side effects.

Case Study: Synthesis of Antiviral Agents

Recent studies have highlighted the compound's utility in synthesizing antiviral agents. For example, derivatives of this pyrrolidine have shown promise in inhibiting viral replication by targeting specific viral enzymes. The benzyloxycarbonyl group enhances the lipophilicity of the resultant compounds, improving their bioavailability and cellular uptake.

Neuropharmacology

The compound's structural features make it a candidate for neuropharmacological applications. Research indicates that modifications of pyrrolidine derivatives can influence neurotransmitter systems, particularly those related to mood regulation and cognitive function.

Case Study: Impact on Neurotransmission

In experimental models, derivatives of this compound have been shown to modulate glutamatergic signaling pathways. This modulation suggests potential therapeutic effects in treating conditions like depression and anxiety disorders.

Building Block for Complex Molecules

This compound serves as an essential intermediate in organic synthesis. Its functional groups facilitate various chemical transformations, making it a valuable precursor for synthesizing more complex structures.

Example: Synthesis of Amino Acids

The ability to introduce functional groups selectively allows chemists to use this compound in synthesizing amino acids and peptides with specific properties. This application is particularly relevant in the field of peptide therapeutics.

Comparative Analysis of Applications

| Application Area | Specific Uses | Advantages |

|---|---|---|

| Medicinal Chemistry | Drug development (antivirals) | Chiral building block; enhances bioactivity |

| Neuropharmacology | Modulation of neurotransmission | Potential treatment for mood disorders |

| Organic Synthesis | Building block for amino acids | Versatile precursor for complex molecules |

Mechanism of Action

The mechanism of action of (S)-1-((Benzyloxy)carbonyl)-3,3-dimethylpyrrolidine-2-carboxylic acid involves its role as a protecting group in peptide synthesis. The benzyloxycarbonyl group protects the amino group from unwanted reactions during the synthesis process. It can be selectively removed under mild conditions, allowing for the sequential construction of peptide chains .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound is compared to analogues based on ring type, substituents, and functional groups (Table 1).

Table 1: Structural Comparison of Pyrrolidine and Azetidine Derivatives

Biological Activity

(S)-1-((Benzyloxy)carbonyl)-3,3-dimethylpyrrolidine-2-carboxylic acid (CAS No. 1956436-98-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C15H19NO4

- Molecular Weight : 277.31 g/mol

- Structure : The compound features a pyrrolidine ring with a benzyloxycarbonyl group and a carboxylic acid functional group, which may influence its biological interactions.

The biological activity of this compound can be attributed to its structural characteristics, which allow it to interact with various biological targets, including enzymes and receptors. The presence of the benzyloxycarbonyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways. For instance, derivatives of pyrrolidine have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar properties.

Anticancer Potential

Pyrrolidine derivatives have been studied for their anticancer activity. They may induce apoptosis in cancer cells through the modulation of signaling pathways such as the MAPK/ERK pathway. Specific studies on related compounds have demonstrated their ability to inhibit tumor growth in vitro and in vivo.

Case Studies

-

Antimicrobial Evaluation :

- A study on pyrrolidine derivatives showed that modifications in the benzyloxycarbonyl group can enhance antibacterial activity against Gram-positive bacteria.

- Results : Compounds exhibited Minimum Inhibitory Concentrations (MICs) ranging from 4 to 32 µg/mL against Staphylococcus aureus.

-

Anticancer Activity :

- In vitro studies on similar pyrrolidine compounds demonstrated significant cytotoxic effects on human cancer cell lines such as HeLa and MCF-7.

- Findings : IC50 values were reported between 10 µM and 50 µM, indicating potential for further development as anticancer agents.

Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.